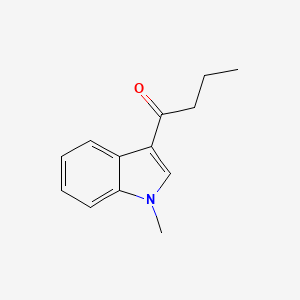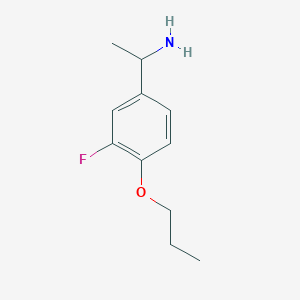
2,3-二氯-5-(三氟甲基)异烟酰胺
描述
2,3-Dichloro-5-(trifluoromethyl)isonicotinamide is a chemical compound with the IUPAC name 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid . It is a white solid at room temperature .
Synthesis Analysis
The synthesis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide has been reported . One method involves the palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H2Cl2F3NO2/c8-4-3(6(14)15)2(7(10,11)12)1-13-5(4)9/h1H,(H,14,15) . This indicates that the molecule consists of a pyridine ring with two chlorine atoms, a trifluoromethyl group, and an isonicotinamide group attached to it .Physical and Chemical Properties Analysis
This compound is a white solid at room temperature . It has a molecular weight of 260 .科学研究应用
农药工业
2,3-二氯-5-(三氟甲基)异烟酰胺: 是活性农药成分中的关键结构单元。其衍生物用于作物保护,以抵御害虫。 三氟甲基由于其独特的物理化学性质,增强了农药的生物活性 .
药物开发
该化合物在药物研究中也很重要。它用作合成针对各种疾病的药物的中间体。 三氟甲基已知可以提高药物的代谢稳定性和生物利用度 .
兽医学
在兽医学中,该化合物的衍生物被用于动物治疗的制剂。 这些衍生物可以提高兽药的疗效,从而改善牲畜和宠物的健康状况 .
材料科学
2,3-二氯-5-(三氟甲基)异烟酰胺的独特性能使其成为合成先进材料的宝贵中间体。 这些材料由于掺入了三氟甲基,通常表现出更高的耐久性和性能 .
化学合成
该化合物用作各种化学合成过程中的中间体。 它在化学反应中的存在可以影响合成产物的产率和性质,使其成为有机化学中的宝贵组成部分 .
分析化学
在分析化学中,2,3-二氯-5-(三氟甲基)异烟酰胺可以用作标准或参考化合物。 其明确的结构和性质使其适合校准仪器和验证分析方法 .
环境科学
对氟化化合物环境影响的研究包括研究2,3-二氯-5-(三氟甲基)异烟酰胺等衍生物。 了解其在环境中的行为有助于评估相关化学品的生态足迹 .
生物医学研究
最后,该化合物在生物医学研究中也得到应用,它可以用于研究细胞信号通路和受体-配体相互作用。 三氟甲基可以改变相互作用动力学,从而提供对细胞过程的见解 .
安全和危害
The compound is classified under the Hazardous Products Regulations (SOR/2015-17) . It has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
生化分析
Biochemical Properties
2,3-Dichloro-5-(trifluoromethyl)isonicotinamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various biomolecules, including proteins and enzymes, to modulate their activity. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active site of the enzyme, leading to a decrease in its activity.
Cellular Effects
The effects of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing various cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide exerts its effects through several mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding interaction often results in changes in the conformation of the biomolecule, thereby affecting its activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide have been observed to change over time. The stability of this compound is a critical factor that influences its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide vary with different dosages in animal models. At low doses, it has been shown to modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and alterations in normal cellular function. Threshold effects have been observed, where a specific dosage level leads to a significant change in the biochemical and cellular effects of the compound.
Metabolic Pathways
2,3-Dichloro-5-(trifluoromethyl)isonicotinamide is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate their activity. It has been reported to affect metabolic flux by altering the activity of key enzymes involved in metabolic processes . This compound can also influence metabolite levels by modulating the expression of genes involved in metabolic pathways, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide within cells and tissues are critical factors that influence its biochemical effects. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments, leading to localized effects on cellular function. The distribution of this compound within tissues also affects its overall biochemical and cellular effects.
Subcellular Localization
The subcellular localization of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide plays a crucial role in its activity and function. This compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . Its localization within organelles such as the nucleus, mitochondria, and endoplasmic reticulum influences its biochemical effects, including its interactions with biomolecules and its impact on cellular processes.
属性
IUPAC Name |
2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3N2O/c8-4-3(6(13)15)2(7(10,11)12)1-14-5(4)9/h1H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHHWPOWBMGPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210559 | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-46-5 | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198475-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


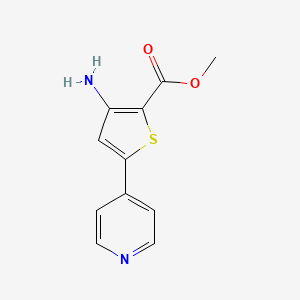
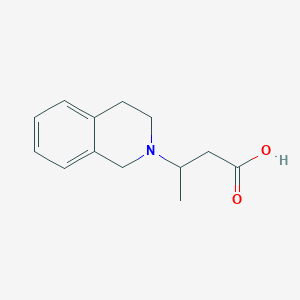
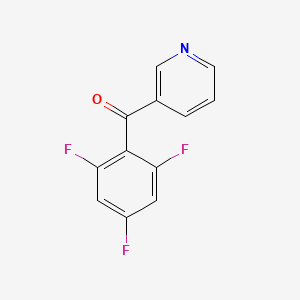
![2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1451884.png)

![6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451889.png)
![1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid](/img/structure/B1451891.png)


